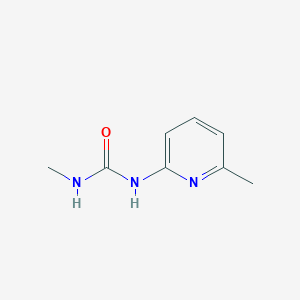
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol is a chemical compound known for its unique structure and properties It features a phenolic core substituted with two morpholin-4-ylmethyl groups at the 4 and 6 positions, and a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-methylphenol with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylphenol, formaldehyde, morpholine.
Reaction Conditions: The reaction mixture is heated under reflux in the presence of a suitable solvent, such as methanol or ethanol.
Product Isolation: The product is isolated by filtration and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The morpholin-4-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholin-4-ylmethyl groups can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties.
4-Isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol: Similar structure but with different substituents.
Uniqueness
2-Methyl-4,6-bis(morpholin-4-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenolic and morpholine groups makes it versatile for various applications.
Propiedades
Número CAS |
5464-83-5 |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-methyl-4,6-bis(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H26N2O3/c1-14-10-15(12-18-2-6-21-7-3-18)11-16(17(14)20)13-19-4-8-22-9-5-19/h10-11,20H,2-9,12-13H2,1H3 |
Clave InChI |
CWTCFCKGCJKUDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CN2CCOCC2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


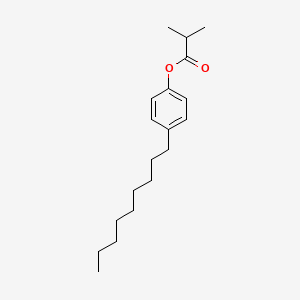
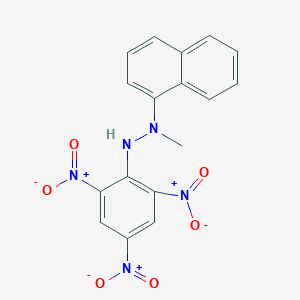
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)

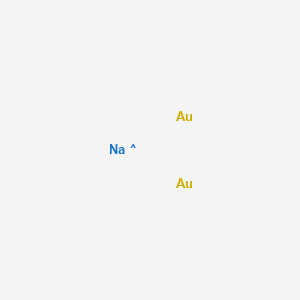

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)

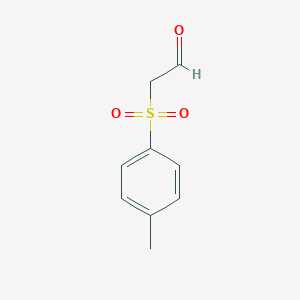
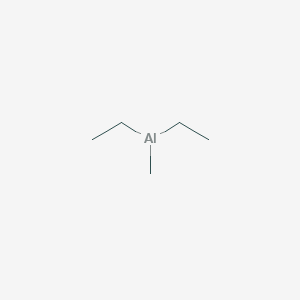
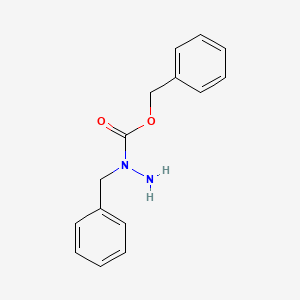
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
